Product packaging for Tetrabutylammonium hydroxide(Cat. No.:CAS No. 2052-49-5)

Tetrabutylammonium hydroxide

Cat. No.: B049039
CAS No.: 2052-49-5
M. Wt: 242.46 g/mol
InChI Key: DZLFLBLQUQXARW-UHFFFAOYSA-N
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Description

Tetrabutylammonium hydroxide (TBAH) is a versatile and highly significant quaternary ammonium salt renowned for its dual role as a potent organic-soluble base and a highly effective phase-transfer catalyst (PTC). In its most common form as a solution in water or alcohol, it provides a source of the tetrabutylammonium cation (Bu₄N⁺) and hydroxide anion (OH⁻). Its primary research value lies in its ability to facilitate reactions between reagents in immiscible phases, shuttling hydroxide ions or other anions into organic solvents to dramatically accelerate reaction rates and improve yields in nucleophilic substitutions, esterifications, and oxidations. Beyond its PTC applications, TBAH is indispensable in analytical chemistry as a titrant for the determination of weak acids in non-aqueous media. Furthermore, it serves as a key electrolyte component in electrochemistry and as a structure-directing agent in the synthesis of microporous materials like zeolites. Its mechanism of action as a PTC involves the formation of lipophilic ion pairs; the large, hydrophobic tetrabutylammonium cation solubilizes the hydroxide anion in the organic phase, enabling deprotonation and nucleophilic attacks that are otherwise sluggish or impossible in aqueous systems. This reagent is essential for synthetic organic chemists, materials scientists, and analytical researchers developing novel compounds and methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36N+ B049039 Tetrabutylammonium hydroxide CAS No. 2052-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide)
Record name Tetrabutylammonium
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DSSTOX Substance ID

DTXSID3045011
Record name Tetrabutylammonium
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Molecular Weight

242.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10549-76-5, 2052-49-5
Record name Tetrabutylammonium
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Record name Tetrabutylammonium Ion
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tetrabutylammonium
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Record name TETRABUTYLAMMONIUM
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Tetrabutylammonium Hydroxide As a Versatile Chemical Reagent and Catalyst

Role as a Phase-Transfer Catalyst in Organic Synthesis

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) serves as a potent phase-transfer catalyst, a function that allows for the reaction between reagents located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com This catalytic approach accelerates reaction rates, increases yields, reduces byproducts, and can eliminate the need for expensive or hazardous solvents that would otherwise be required to dissolve all reactants in a single phase. dalalinstitute.com The effectiveness of TBAOH in this role stems from the properties of its constituent ions: the large, lipophilic tetrabutylammonium cation ((C₄H₉)₄N⁺) and the strongly basic hydroxide anion (OH⁻). guidechem.comwikipedia.org

Catalysis of Alkylation Reactions

Tetrabutylammonium hydroxide is widely employed as a phase-transfer catalyst for various alkylation reactions. guidechem.comwikipedia.org Its primary role in these transformations is to deprotonate a weakly acidic organic substrate, generating a nucleophilic anion within the organic phase that can subsequently react with an alkylating agent. This methodology is effective for the N-alkylation, S-alkylation, and C-alkylation of a range of substrates. phasetransfercatalysis.comresearchgate.net

For instance, TBAOH is effective in the benzylation of amines and the S-alkylation of mercaptans. guidechem.comresearchgate.net The process generally involves the deprotonation of the substrate (e.g., R-NH₂, R-SH) by the hydroxide ion that has been transported into the organic phase. The resulting anion (R-NH⁻ or R-S⁻), paired with the Bu₄N⁺ cation, then undergoes a nucleophilic attack on an alkyl halide (R'-X), yielding the alkylated product and releasing the halide ion.

Substrate TypeReactionRole of TBAOHTypical Alkylating Agent
Amine (N-H)N-AlkylationDeprotonates the amine to form a nucleophilic amide anion.Ethyl bromide, Benzyl chloride
Mercaptan (S-H)S-AlkylationDeprotonates the mercaptan to form a thiolate anion.α-bromo-m-xylene
Active Methylene Compound (C-H)C-AlkylationDeprotonates the carbon acid to form a carbanion.Alkyl halides

Facilitation of Deprotonation Reactions

The fundamental role of the hydroxide ion is to act as a base, and TBAOH leverages this property under phase-transfer conditions to achieve efficient deprotonation of organic substrates. wikipedia.orgmasterorganicchemistry.com By transporting the hydroxide ion into the organic phase, TBAOH overcomes the solubility barrier that would typically prevent an aqueous base from reacting with a nonpolar substrate. dalalinstitute.com

A significant advantage of using TBAOH as a phase-transfer catalyst is its ability to effect the deprotonation of even very weakly acidic substrates. core.ac.uk Compounds that are not readily deprotonated by aqueous sodium hydroxide or potassium hydroxide can react under these conditions. A classic example is the generation of dichlorocarbene (B158193) from chloroform (CHCl₃). guidechem.comwikipedia.org The pKa of chloroform is approximately 15.7, making it a very weak carbon acid. The highly reactive hydroxide ion, when shuttled into the organic phase by the Bu₄N⁺ cation, is basic enough to abstract a proton from chloroform, forming the trichloromethyl anion (CCl₃⁻), which then rapidly eliminates a chloride ion to yield dichlorocarbene (:CCl₂).

The deprotonation efficiency of TBAOH in a biphasic system is significantly greater than that of inorganic bases like NaOH. This enhancement is attributed to two main factors:

Increased Basicity : In the nonpolar organic solvent, the hydroxide ion is not stabilized by a hydration shell of water molecules. This "naked" state, combined with the loose ion pairing with the large tetrabutylammonium cation, makes the hydroxide ion a thermodynamically stronger and more reactive base compared to its hydrated counterpart in the aqueous phase. princeton.edu

Overcoming Immiscibility : The catalyst effectively brings the base into the same phase as the substrate, allowing for intimate contact and reaction that would otherwise be restricted to the limited interfacial area between the two liquids. dalalinstitute.comnih.gov

Promotion of Nucleophilic Substitution Reactions

This compound is also a valuable reagent for promoting nucleophilic substitution reactions. guidechem.com It can facilitate these reactions in two primary ways: by acting as a source for the highly nucleophilic hydroxide ion itself, or by generating other nucleophiles through deprotonation. core.ac.ukresearchgate.net

In aromatic nucleophilic substitution, the rate of reaction between an activated aryl halide and a hydroxide source has been shown to increase with the concentration of this compound. osu.edu This is because the Bu₄N⁺ cation efficiently delivers the hydroxide nucleophile to the organic phase where the aryl halide substrate resides.

Furthermore, TBAOH can be used to generate other nucleophiles in situ. For example, the action of TBAOH on acetone cyanohydrin can produce tetrabutylammonium cyanide, which then acts as a potent nucleophile for conjugate additions or substitution reactions. windows.net A notable application is in the copper-catalyzed hydroxylation of aryl halides, where TBAOH serves as the hydroxide source to convert aryl iodides and bromides into phenols with high efficiency. organic-chemistry.org

Reaction TypeSubstrateRole of TBAOHProductYield
Aromatic Nucleophilic Substitution2,4-dinitrochlorobenzeneActs as a source of the OH⁻ nucleophile.2,4-dinitrophenolRate constant increases with TBAOH concentration osu.edu
Copper-Catalyzed HydroxylationAryl IodidesProvides the hydroxide nucleophile.Phenols85-98% organic-chemistry.org
Copper-Catalyzed HydroxylationAryl BromidesProvides the hydroxide nucleophile.Phenols74-97% organic-chemistry.org

Catalysis of Elimination and Condensation Reactions

This compound (TBAH) serves as an effective phase-transfer catalyst for various organic reactions, including elimination and condensation reactions. guidechem.com Its utility in these reactions stems from the ability of the bulky, lipophilic tetrababuylammonium cation to form ion pairs with anionic reactants, facilitating their transfer into the organic phase where the reaction occurs. guidechem.com

In elimination reactions, TBAH can promote the removal of leaving groups to form alkenes. For instance, it is utilized in dehydrohalogenation reactions. The hydroxide ion acts as a strong base to abstract a proton, while the tetrabutylammonium cation pairs with the halide ion, enhancing its solubility in the organic medium and driving the reaction forward.

TBAH is also employed as a catalyst in various condensation reactions, such as aldol (B89426) and Henry reactions. In these reactions, it functions as a basic catalyst to generate enolates or nitronates, which then act as nucleophiles. The phase-transfer capability of TBAH is particularly advantageous when dealing with reactants that have limited solubility in the reaction solvent. guidechem.com

Applications in Diverse Organic Transformations

Hydrolysis Reactions

This compound is a strong base utilized in various hydrolysis reactions.

This compound is effective for the hydrolysis of polypeptide esters to their corresponding carboxylic acids. colab.wsconsensus.app A significant advantage of this method is the minimal racemization observed at the stereogenic α-positions of the amino acid residues. colab.wsresearchgate.net This is particularly crucial in peptide chemistry, where maintaining the stereochemical integrity of the chiral centers is paramount.

The hydrolysis is typically carried out in aqueous organic solvents at controlled temperatures. thieme-connect.de TBAH has proven especially useful for the hydrolysis of non-polar polypeptide esters that exhibit poor solubility in common solvent systems. colab.wsresearchgate.net The use of TBAH offers a milder alternative to harsh saponification conditions that often lead to undesirable side reactions and racemization. thieme-connect.de

This compound can be employed as a catalyst for the selective hydration of nitriles to form primary amides. rsc.orgresearchgate.net This transformation is significant as amides are important functional groups in many organic molecules. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, allowing for the conversion of a variety of aromatic, aliphatic, and heteroaromatic nitriles. rsc.org

A key feature of this method is its chemoselectivity. It has been shown to regioselectively hydrate (B1144303) one nitrile group in the presence of another, which is a valuable tool in complex molecule synthesis. rsc.org This transition-metal-free process offers a convenient and selective route to amides. rsc.org While effective, one consideration is the separation of the hydrated ionic liquid from the reaction mixture after the reaction is complete. researchgate.netsemanticscholar.org

Acylation of Alcohols, Phenols, and Thiols

Aqueous this compound is an efficient catalyst for the acylation of alcohols, phenols, and thiols. longdom.orgresearchgate.net This method provides a simple and convenient procedure for the synthesis of esters and thioesters in high yields. longdom.orgresearchgate.net The reactions are typically carried out using acyl halides or acid anhydrides as the acylating agents. longdom.org

The use of aqueous TBAH as a catalyst offers several advantages, including mild reaction conditions and often eliminates the need for organic solvents and phase-transfer reagents. longdom.org This approach is applicable to a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as various phenols and thiols. longdom.org

Table 1: TBAH-Catalyzed Acylation of Various Substrates

Entry Substrate Acylating Agent Product Yield (%) Time (min)
1 Benzyl alcohol Acetic anhydride Benzyl acetate (B1210297) 92 70
2 Phenol Acetic anhydride Phenyl acetate 90 80
3 Thiophenol Acetic anhydride S-phenyl thioacetate 88 90
4 4-Nitrobenzyl alcohol Acetic anhydride 4-Nitrobenzyl acetate 91 75
5 4-Chlorophenol Acetic anhydride 4-Chlorophenyl acetate 89 85

Data compiled from research findings. longdom.orgresearchgate.net

Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide

This compound, often in conjunction with a co-catalyst, facilitates the synthesis of cyclic carbonates from the reaction of epoxides and carbon dioxide (CO₂). rsc.org This reaction is an example of CO₂ utilization and is considered an atom-economical process. nih.govrsc.org

In this catalytic system, TBAH can be converted to tetrabutylammonium bicarbonate in the presence of CO₂, which is an active catalytic species. rsc.org The proposed mechanism involves the nucleophilic attack of the bicarbonate ion on the less sterically hindered carbon of the epoxide, leading to a ring-opened intermediate. rsc.org This intermediate then undergoes an intramolecular cyclization to form the cyclic carbonate, regenerating the catalyst. rsc.org

This method can be performed under solvent-free conditions. rsc.org The tetrabutylammonium cation plays a role in stabilizing anionic transition states and intermediates, thereby facilitating the reaction. rsc.org

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Tributylamine (B1682462)
1-Butene
Benzyl alcohol
Acetic anhydride
Benzyl acetate
Phenol
Phenyl acetate
Thiophenol
S-phenyl thioacetate
4-Nitrobenzyl alcohol
4-Nitrobenzyl acetate
4-Chlorophenol
4-Chlorophenyl acetate

Hydrophosphonylation of Aldehydes to α-Hydroxyphosphonates

This compound (TBAH) has emerged as an efficient ionic liquid catalyst for the hydrophosphonylation of aldehydes, a reaction that yields α-hydroxyphosphonates. tandfonline.comtandfonline.com This process involves the addition of a phosphite (B83602) nucleophile to the carbonyl group of an aldehyde. tandfonline.com The use of TBAH allows for the reaction to proceed under neat (solvent-free) conditions, which aligns with the principles of green chemistry by minimizing waste. tandfonline.comtandfonline.com

The reaction mechanism is proposed to involve the activation of the aldehyde's carbonyl group through hydrogen bonding with the hydroxyl group of TBAH. This activation facilitates the nucleophilic attack of the phosphite on the electrophilic carbonyl carbon, leading to the formation of the α-hydroxyphosphonate product. tandfonline.com

Research has demonstrated that this TBAH-catalyzed method is applicable to a wide range of aldehydes, including aromatic, and heteroaromatic aldehydes with various substituents, consistently producing the desired α-hydroxyphosphonates in good yields. tandfonline.comtandfonline.com A key advantage of this protocol is its ability to be performed at room temperature without the need for external energy sources like microwave irradiation, ultrasonication, or thermal heating. tandfonline.com

The following table summarizes the results of TBAH-catalyzed hydrophosphonylation for a selection of aldehydes:

AldehydeProductYield (%)
BenzaldehydeDiethyl (hydroxy(phenyl)methyl)phosphonate95
4-ChlorobenzaldehydeDiethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate92
4-MethylbenzaldehydeDiethyl (hydroxy(p-tolyl)methyl)phosphonate94
4-MethoxybenzaldehydeDiethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate90
2-NaphthaldehydeDiethyl (hydroxy(naphthalen-2-yl)methyl)phosphonate88
2-FuraldehydeDiethyl (furan-2-yl(hydroxy)methyl)phosphonate85
Data compiled from studies on TBAH-catalyzed hydrophosphonylation.

Alkynylation of Aldehydes and Ketones

This compound is a key component in catalytic systems for the alkynylation of aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction that produces propargylic alcohols. researchgate.netwikipedia.org The use of a Bu₄NOH/H₂O/DMSO catalytic system has been shown to be a wide-scope methodology for this transformation. researchgate.net This system facilitates the nucleophilic addition of a terminal alkyne to a carbonyl group. wikipedia.org

The reaction mechanism in the presence of TBAH and a nucleophilic solvent like DMSO involves the initial separation of TBAH into its ions. This is followed by the deprotonation of the terminal alkyne by the hydroxide ion to form an acetylide, which then acts as the nucleophile. researchgate.net This method is notable for its mild reaction conditions, typically proceeding at temperatures between 5-20°C, and results in high yields (often 72-93%) and excellent selectivity for the desired propargylic alcohols. researchgate.net

The versatility of the TBAH-based catalytic system is demonstrated by its applicability to a broad range of substrates, including aliphatic, aromatic, and heteroaromatic aldehydes and ketones, as well as various functionalized acetylenes. researchgate.net

Below is a table showcasing the yields of propargylic alcohols from the alkynylation of various carbonyl compounds using a TBAH-based catalytic system.

Carbonyl CompoundAlkyneProductYield (%)
Cyclohexanone1-Ethynylcyclohexanol1-(3-Hydroxy-3-cyclohexylprop-1-yn-1-yl)cyclohexan-1-ol85
Acetophenone1-Ethynylcyclohexanol1-(3-Hydroxy-3-phenylbut-1-yn-1-yl)cyclohexan-1-ol90
Adamantanone1-Ethynylcyclohexanol1-(3-Hydroxy-3-(adamantan-1-yl)prop-1-yn-1-yl)cyclohexan-1-ol88
Methyl hexyl ketone1-Ethynylcyclohexanol1-(3-Hydroxy-3-methyloct-1-yn-1-yl)cyclohexan-1-ol78
Data represents typical yields obtained under TBAH/H₂O/DMSO catalytic conditions.

Chemoselective Functionalizations, e.g., α-Allenols Synthesis

In the realm of chemoselective synthesis, this compound has been implicated in the formation of α-allenols. While tetrabutylammonium fluoride (B91410) (TBAF) is the primary mediator for the direct synthesis of α-allenic alcohols from TMS-protected alkynes and aldehydes, mechanistic investigations have revealed the crucial role of the hydroxide ion. nih.govresearchgate.net These studies, which included the use of TBAH, suggest that the hydroxide ion is likely responsible for the observed rearrangement that leads to the α-allenol structure. nih.govresearchgate.net

This transformation is significant as it provides a unique and chemoselective route to α-allenic alcohols under mild reaction conditions. nih.gov The reaction tolerates a range of functional groups and generally affords the products in moderate to excellent yields. nih.govresearchgate.net The involvement of the hydroxide ion, as demonstrated through experiments with TBAH, highlights the nuanced role that the counter-ion can play in reactions mediated by quaternary ammonium (B1175870) salts.

Asymmetric Synthesis Approaches, e.g., Tertiary α-Hydroxyketones

This compound plays a critical role in the asymmetric synthesis of chiral tertiary α-hydroxyketones. mdpi.comresearchgate.net This synthetic strategy involves an enantioselective decarboxylative chlorination of β-ketocarboxylic acids to produce optically active tertiary α-chloroketones, followed by a nucleophilic substitution with a hydroxide ion. mdpi.comresearchgate.net

In this two-step process, TBAH is employed as the source of the hydroxide nucleophile in the second step. mdpi.comresearchgate.net The reaction of the chiral tertiary α-chloroketone with TBAH proceeds smoothly, even at a sterically hindered tertiary carbon center, to yield the corresponding α-hydroxyketone. mdpi.comresearchgate.net A significant advantage of this method is that the nucleophilic substitution occurs without any loss of enantiopurity, with the enantiospecificity of the reaction being greater than 97% in all tested cases. mdpi.com This makes it a valuable method for the preparation of chiral tertiary alcohols. mdpi.comresearchgate.net

The reaction is typically carried out in acetonitrile at ambient temperature, and it furnishes the desired α-hydroxyketones in high yields. mdpi.com

The table below illustrates the substrate scope and efficiency of the TBAH-mediated nucleophilic substitution in the synthesis of chiral tertiary α-hydroxyketones.

α-Chloroketone SubstrateProduct (α-Hydroxyketone)Yield (%)Enantiomeric Excess (ee) of Product (%)
2-chloro-2-methyl-3,4-dihydronaphthalen-1(2H)-one2-hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one8595
2-chloro-2-ethyl-3,4-dihydronaphthalen-1(2H)-one2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one8296
3-chloro-3-methylchroman-4-one3-hydroxy-3-methylchroman-4-one7894
2-chloro-2-methyl-2,3-dihydro-1H-inden-1-one2-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one8093
Data is based on the asymmetric synthesis of α-hydroxyketones via nucleophilic substitution with TBAOH. mdpi.com

Specific Alkylation and Oxyalkylation Reactions

As a strong base and an effective phase-transfer catalyst, this compound is utilized in various specific alkylation and oxyalkylation reactions. guidechem.comwikipedia.org Its solubility in organic solvents makes it particularly suitable for reactions involving organic substrates that are immiscible with aqueous bases like sodium hydroxide or potassium hydroxide. wikipedia.org

Specific applications of TBAH in this context include:

Alkylation of Nitriles: TBAH can facilitate the alkylation of nitriles at the α-carbon. guidechem.com

N-Alkylation: It is used for the alkylation of nitrogen atoms in heterocyclic compounds, such as the alkylation of phenylpyrrole nitrogen. guidechem.com

Oxyalkylation: TBAH can be employed in the oxyalkylation of compounds like dichloromethane and carboxylic acids. guidechem.com

O-Alkylation of Phenols and Carboxylic Acids: TBAH in combination with alkyl halides provides a mild and efficient method for the O-alkylation of phenolic and carboxylic hydroxyl groups. nih.gov For instance, the methylation of lignin (B12514952) monomers using TBAH and methyl iodide proceeds in quantitative yields. nih.gov

The phase-transfer catalytic nature of TBAH allows it to transport the hydroxide ion from an aqueous phase (or as a hydrated ion pair) into the organic phase where the reaction with the substrate occurs. This is particularly advantageous in alkylation reactions. guidechem.com

Applications in Advanced Materials Science and Engineering

Nanomaterial Synthesis and Fabrication

TBAOH plays a pivotal role in the fabrication of various nanomaterials, from two-dimensional MXenes to complex metal oxide nanostructures and zeolitic frameworks. Its functions range from an intercalant that separates atomic layers to a structure-directing agent that guides the formation of intricate architectures.

MXenes, a class of two-dimensional transition metal carbides and nitrides, are renowned for their exceptional electronic conductivity and other unique properties. However, they are typically synthesized in a multilayered form, and their full potential is only realized when these layers are separated, or delaminated. Tetrabutylammonium (B224687) hydroxide (B78521) is a key reagent in this delamination process, acting as a powerful intercalant.

When multilayered MXenes are treated with TBAOH, the large tetrabutylammonium (TBA⁺) cations insert themselves between the individual MXene sheets. nih.govmdpi.com This process, known as intercalation, significantly weakens the van der Waals forces that hold the layers together. mdpi.com The sheer size of the TBA⁺ ion causes a substantial increase in the interlayer spacing, or d-spacing, of the MXene structure. nih.gov For instance, in the case of Ti₃C₂Tz MXene, intercalation with TBAOH has been shown to increase the d-spacing from 12.2 Å to 17.2 Å. nih.gov This swelling of the MXene structure facilitates its exfoliation into single or few-layered flakes with simple agitation, such as handshaking or mild sonication, in water. mdpi.com The resulting delaminated MXenes form stable colloidal solutions, which are crucial for their processing and application in various fields. mdpi.com The use of TBAOH represents a general and effective approach for the large-scale production of delaminated MXenes. mdpi.com

Material Initial d-spacing (Å) d-spacing after TBAOH Intercalation (Å) Reference
ML-Ti₃C₂Tz 12.2 17.2 nih.gov
V₂CTx 19.9 38.6 mdpi.com

Tetrabutylammonium hydroxide is instrumental in the synthesis of complex metal oxide nanostructures, where it can act as an exfoliating agent or a precursor.

In the fabrication of Platinum@Hexaniobate Nanopeapods (Pt@HNB NPPs), a novel nanocomposite photocatalyst, TBAOH serves as an exfoliating agent. nih.gov Crystalline hexaniobate is treated with TBAOH, which helps to separate the layers of the material. nih.govrsc.org This exfoliation is a critical step that allows for the subsequent encapsulation of linear arrays of platinum nanocubes within the scrolled hexaniobate nanosheets. nih.gov The resulting nanopeapod structure is highly efficient for hydrogen production from visible light photolysis. rsc.org

TBAOH also plays a significant role in the synthesis of zinc oxide (ZnO) nanostructures. It can function as a hydrated ionic liquid precursor for the room-temperature synthesis of ZnO mesocrystals. nih.gov In this process, zinc acetate (B1210297) reacts with TBAOH to form rod-like primary ZnO particles that subsequently aggregate into larger, micrometer-sized structures. nih.gov Furthermore, TBAOH can act as a multifunctional reagent in the microwave-assisted synthesis of ZnO particles, serving as a solvent, reactant, and template. researchgate.net

Nanostructure Role of TBAOH Synthesis Method Reference
Platinum@Hexaniobate Nanopeapods Exfoliating agent Microwave-assisted solvothermal nih.govrsc.org
ZnO Mesocrystals Hydrated ionic liquid precursor Room-temperature reaction nih.gov
ZnO Particles Solvent, reactant, template Microwave heating researchgate.net

In the synthesis of zeolites, which are microporous crystalline aluminosilicates, organic cations are often used as structure-directing agents (SDAs) to guide the formation of specific framework topologies. This compound has been successfully employed as a co-organic structure-directing agent (co-OSDA) and a hydroxide source in the synthesis of single-walled zeolite nanotubes (ZNTs). dntb.gov.ua

The use of TBAOH in the synthesis gel enables the creation of new ZNT compositions that are not achievable through post-synthesis modification of ZNTs prepared with traditional inorganic bases like sodium hydroxide. dntb.gov.ua This modified synthesis route facilitates ion exchange and the incorporation of other heteroatoms into the zeolite framework. dntb.gov.ua The presence of TBAOH in the synthesis mixture is a key parameter that influences the crystallization process and the final properties of the ZNTs, leading to materials with increased strong acid site density.

Polymer Chemistry and Supramolecular Assemblies

This compound and its derivatives also find applications in the realm of polymer chemistry, particularly in the modulation of dynamic polymer networks and the development of functional hydrogels.

Supramolecular polymer networks are a class of materials held together by reversible, non-covalent interactions, such as hydrogen bonds or metal-ligand coordination. These dynamic networks exhibit interesting properties like self-healing and stimuli-responsiveness. The tetrabutylammonium cation, delivered by salts like tetrabutylammonium bromide, can play a role in the controlled assembly and disassembly of these networks.

In metallacycle-crosslinked polymer networks, which are known for their robustness, the addition of tetrabutylammonium bromide can controllably disrupt the metal-ligand coordination that forms the crosslinks. This allows for the destruction and subsequent reconstruction of the network, demonstrating the stimuli-responsive nature of these materials. This ability to modulate the dynamic bonds within the supramolecular structure is crucial for creating "smart" materials that can adapt to their environment.

pH-responsive hydrogels are "smart" materials that can undergo significant changes in their volume and drug-release characteristics in response to changes in the pH of the surrounding environment. This property is particularly useful for targeted drug delivery in the human body, where different tissues and cellular compartments have distinct pH values.

These hydrogels are typically composed of polymer backbones with ionizable functional groups, such as carboxylic acids or amines. At a specific pH, these groups can become ionized, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell and release its encapsulated drug cargo. While a wide variety of polymers and crosslinking agents are used to create these hydrogels, the direct role of this compound in the final formulation of biomedical hydrogels for drug delivery is not extensively documented. Its strong basicity and the potential cytotoxicity of the tetrabutylammonium cation may limit its direct application in biomedical contexts. However, it could potentially be used in the synthesis of specific monomers or polymers that are later purified and incorporated into the hydrogel network. The development of these hydrogels focuses on utilizing biocompatible materials that can respond to the physiological pH gradients in the body to achieve controlled and targeted drug release.

Dissolution and Processing of Biopolymers (e.g., Cellulose (B213188), Keratin (B1170402) from Waste Biomass)

The processing of natural biopolymers, particularly from waste streams, is a critical area of research for developing sustainable materials. This compound has emerged as an effective solvent for biopolymers like cellulose and keratin, which are typically insoluble in water and common organic solvents due to their extensive hydrogen-bonding networks.

Aqueous solutions of TBAH, typically around 40 wt%, have been shown to successfully dissolve cellulose. The mechanism involves the large tetrabutylammonium (TBA⁺) cation and the hydroxide (OH⁻) anion working in concert to disrupt the intra- and intermolecular hydrogen bonds of the cellulose chains. This allows the polymer to become solvated and enter solution, creating a processable "dope" that can be used for spinning fibers or casting films. Research has demonstrated that cellulose can be molecularly dissolved at lower concentrations in TBAH, though aggregation can occur as the concentration increases. Small-angle X-ray scattering (SAXS) data have suggested the formation of a solvation shell around the cellulose chain that is enriched in TBA⁺ ions.

In the valorization of waste biomass, TBAH has been specifically utilized for the extraction of valuable proteins. Research has shown that a 40% aqueous solution of TBAH can effectively solubilize waste human hair, a keratin-rich biomass. This process allows for the isolation and recovery of both keratin and melanin (B1238610), turning a waste product into a source for valuable biomaterials. The ability of TBAH to break down the highly cross-linked structure of keratin is crucial for this application, offering a pathway to recycle protein-rich waste into new materials.

BiopolymerSourceTBAH Concentration (in water)Application
CelluloseMicrocrystalline Cellulose, Dissolving Pulp40 wt%Chemical processing, fiber spinning
KeratinWaste Human Hair40 wt%Isolation of keratin and melanin

Functional Materials for Emerging Technologies

This compound plays a crucial role as a specialty chemical in the manufacturing of various electronic components and advanced materials. Its properties are leveraged to enable high-precision fabrication processes and to enhance the performance of next-generation devices.

Photoresist Developer in Semiconductor Manufacturing

In the photolithography process, which is fundamental to semiconductor manufacturing, a developer solution is used to selectively remove portions of a light-sensitive material called a photoresist, creating the intricate patterns that define integrated circuits. While tetramethylammonium (B1211777) hydroxide (TMAH) has been the industry standard developer for many years, TBAH is increasingly used as a high-performance alternative, particularly in advanced lithography techniques like extreme ultraviolet (EUV) lithography.

Contributions to Flat Panel Display Chemicals and Advanced Ceramics

The manufacturing of flat-panel displays (FPDs), such as thin-film transistor (TFT) liquid-crystal displays (LCDs), involves numerous chemical processing steps similar to those in semiconductor fabrication. This compound is utilized in this industry as a component in specialized chemical formulations. It serves as an active ingredient in both cleaner and developer solutions designed for the precise requirements of TFT manufacturing.

The role of this compound in the synthesis and processing of advanced ceramics is not as extensively documented in publicly available literature. While other quaternary ammonium (B1175870) hydroxides, such as TMAH and tetraethylammonium (B1195904) hydroxide (TEAOH), are known to function as structure-directing agents in the synthesis of porous ceramics like zeolites, a similar, specific role for TBAH is not clearly established. Its basicity suggests potential utility as a pH modifier or catalyst in sol-gel or hydrothermal synthesis routes, but direct research findings detailing such applications are limited.

Surface Modification for Enhanced Material Properties (Hydrophobicity, Adhesion)

The interaction of tetrabutylammonium ions with surfaces can alter their properties, a principle that is fundamental to surface modification. The [Bu₄N]⁺ cation is generally regarded as hydrophobic due to its four butyl chains. This inherent hydrophobicity drives its adsorption at hydrophobe-water interfaces.

Fundamental studies have shown that the tetrabutylammonium cation can preferentially adsorb at an oil-water interface. This behavior is driven by the force arising from the suppression of water dipole correlations at the hydrophobic surface. This strong affinity for low-dielectric surfaces indicates its potential to modify the surface chemistry of materials. By adsorbing onto a surface, TBAH can alter its wettability and interfacial energy. While this principle suggests potential applications in creating hydrophobic surfaces or acting as an adhesion promoter by modifying the interface between a substrate and a coating, specific industrial processes detailing the use of TBAH for these exact purposes are not widely reported.

Improvement of Photovoltaic Performance in Perovskite Solar Cells

Perovskite solar cells (PSCs) are a rapidly emerging photovoltaic technology with the potential for high efficiency and low production cost. A significant area of research is focused on improving their performance and stability, often through the use of chemical additives and interface engineering. This compound has been successfully employed to enhance the performance of PSCs.

In one approach, TBAH is used to functionalize other materials, such as Ti₃C₂Tₓ MXene, to create advanced interlayers within the solar cell structure. These functionalized materials can then be used as an electron transport layer (ETL) or a cathode buffer layer (CBL). Research has shown that a TBAH-functionalized Ti₃C₂Tₓ MXene, when used as an ETL, can decrease the work function and increase the conductivity of the layer. This leads to improved growth of the perovskite film with larger grains and significantly reduced defects. The synergistic effect facilitates better charge transport and extraction while reducing charge recombination, ultimately boosting the power conversion efficiency (PCE) of the solar cell.

Studies have reported significant gains in efficiency through this strategy. For instance, a carbon-based PSC without a hole transport material (HTM-free) saw its PCE increase from 11.95% (pristine ETL) to 14.93% with a TBAH-functionalized ETL. In an inverted PSC structure, using the TBAH-functionalized material as a cathode buffer layer resulted in a PCE of 21.16%, a substantial improvement over the 16.26% achieved in the control device without the CBL. mdpi.comnih.gov

Perovskite Solar Cell TypeTBAH ApplicationControl PCEEnhanced PCE
HTM-free Carbon-based PSCFunctionalized ETL11.95%14.93%
Inverted Structure PSCCathode Buffer Layer (CBL)16.26%21.16%

Role in Analytical Chemistry Methodologies

Ion Chromatography and Advanced Separation Techniques

In the realm of chromatography, TBAOH is instrumental in methods developed for the separation of ionic and polar compounds that are otherwise difficult to analyze using conventional techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Tetrabutylammonium (B224687) hydroxide (B78521) is widely employed as an ion-pair reagent in the mobile phase for a technique known as ion-pair chromatography (IPC). rsc.orgpasco.com This method is designed for the separation of ionic compounds which are not adequately retained on conventional reversed-phase columns. rsc.org The fundamental principle of IPC involves the addition of an ion-pairing agent to the mobile phase. researchgate.net This agent contains a hydrophobic portion and an ionic functional group. researchgate.net

In the case of TBAOH, the tetrabutylammonium (TBA⁺) cation interacts with acidic or anionic analytes in the sample to form an electrically neutral, hydrophobic ion-pair. researchgate.net This newly formed neutral complex exhibits a greater affinity for the nonpolar stationary phase (such as a C18 column), leading to increased retention and enabling separation. researchgate.net The concentration of TBAOH in the mobile phase is a critical parameter that directly influences the retention time of analytes. rsc.org For instance, a mobile phase for separating low-molecular-weight heparins was developed using 15 mM tetrabutylammonium hydroxide. researchgate.net In another study, eluents were prepared with a final TBA⁺ concentration of 5.0 mM, and the pH was adjusted to 6.4 with phosphoric acid to optimize separation. rsc.org

The table below details an example of an RPIP-HPLC method utilizing TBAOH for the analysis of low-molecular-weight heparins. researchgate.net

ParameterCondition
ColumnC18 (150 x 4.6 mm)
Mobile PhaseAcetonitrile/Water (32:68%)
Ion-Pair ReagentThis compound (15 mM)
BufferAmmonium (B1175870) acetate (B1210297) (50 mM)
pH7.0
Flow Rate1.0 ml/min
DetectionDiode array at 230 nm

Beyond its role in forming ion pairs, TBAOH is a key component of the eluent (mobile phase) that carries analytes through the chromatography column. rsc.org A significant challenge in gradient elution IPC is the long column equilibration time required after each run, which is caused by the slow regeneration of the ion-pairing reagent's distribution on the stationary phase. rsc.org Studies have focused on understanding the distribution process of TBA⁺ between the mobile and stationary phases during gradient elution and the subsequent column re-equilibration. rsc.orgrsc.org In this context, the column equilibration time is synonymous with the column regeneration time. rsc.org

Furthermore, TBAOH is used as a regenerant concentrate for cation suppressors in ion chromatography systems that employ chemical-mode suppression. nih.gov In this application, the suppressor works to remove the ion-pairing agent from the eluent post-column, which reduces background conductivity and enhances the analyte's signal. researchgate.net

The use of TBAOH as an ion-pair reagent significantly improves the chromatographic separation of ionic compounds, leading to enhanced resolution and peak shape. researchgate.net By neutralizing the charge on the analyte, the resulting ion-pair interacts more predictably with the stationary phase, which can lead to more symmetric peaks and better resolution between closely related compounds. researchgate.netnih.gov A method developed for analyzing low-molecular-weight heparins demonstrated superior resolution and peak shape. researchgate.net

When used in conjunction with suppressed conductivity detection, TBAOH-containing eluents contribute to enhanced sensitivity. researchgate.net The suppressor unit chemically removes the TBA⁺ and hydroxide ions from the eluent after the analytical column and replaces them with water. researchgate.net This action dramatically lowers the background conductivity of the mobile phase while simultaneously increasing the conductivity of the analyte, resulting in a much-improved signal-to-noise ratio and greater sensitivity for the ionic compounds being analyzed. researchgate.net

Electrochemical Applications

This compound and its derivative salts also find utility in various electrochemical methodologies, including the fabrication of sensors and in classical electroanalytical techniques.

While TBAOH itself is not typically a primary structural component, its derivative salts, such as tetrabutylammonium bromide (TBABr) and tetrabutylammonium tetraphenylborate (B1193919) (TBATPB), play important roles in the preparation of ion-selective electrodes (ISEs). rsc.orgnih.gov These electrodes are potentiometric sensors designed to respond to the activity of a specific ion in a solution. nih.gov

In the construction of polymer membrane ISEs, which often use poly(vinyl chloride) (PVC) as a matrix, tetrabutylammonium salts can be incorporated as lipophilic additives or ion-exchangers. rsc.orgresearchgate.net For example, TBATPB has been used as a lipophilic salt additive in PVC membranes for lithium-selective electrodes. rsc.orgrsc.org Its function is to reduce the membrane's electrical resistance and minimize the interference of hydrophilic anions, thereby increasing the electrode's selectivity for the target cation (Li⁺) over other competing ions like Na⁺ and K⁺. rsc.orgrsc.org The presence of the butyl groups on the quaternary ammonium cation imparts the necessary lipophilicity for it to function effectively within the organic membrane phase. rsc.org In another application, an oxalate-selective electrode was fabricated using a PVC membrane modified with tetra-butylammonium bromide-Clinoptilolite nanoparticles, where the tetrabutylammonium salt is a key part of the sensor's recognition element. nih.gov

The table below shows the effect of adding TBATPB on the selectivity of a lithium-selective electrode. rsc.orgrsc.org

Selectivity over-log kpotLi,M (Without TBATPB)-log kpotLi,M (With TBATPB)
Na⁺1.52.2
K⁺2.03.0

In the field of polarography, an electroanalytical technique that measures the current-potential curve during electrolysis, tetrabutylammonium compounds serve as a supporting electrolyte. A supporting electrolyte is added to the sample solution to increase its conductivity and to minimize the migration current, ensuring that the measured current is proportional to the analyte's concentration.

A study on the polarographic behavior of chromate (B82759) and iodate (B108269) ions investigated the effect of adding tetrabutylammonium chloride (prepared from TBAOH and HCl). The results showed that the addition of the tetrabutylammonium compound influenced both the half-wave potential and the limiting current of the polarographic wave. This effect is attributed to the displacement of the analyte species from the surface of the mercury electrode by the adsorbed tetrabutylammonium ions, which can retard the charge-transfer process.

Reagent in Spectroscopic Studies, e.g., UV-Vis Spectroscopy

This compound is utilized in UV-Vis spectroscopy primarily as a reagent to induce spectral changes through deprotonation or by initiating chemical reactions that result in a color change. This allows for the study and quantification of various analytes.

In one study, TBAH was added to a solution of a hydrogen-bonded salicyl-hydrazone (H-HSA) in acetonitrile, causing deprotonation and a subsequent change in the UV-Vis absorption spectrum. researchgate.net This allowed researchers to monitor the change in absorbance at the maxima for both the protonated (H-HSA) and deprotonated (H-SA⁻) forms. researchgate.net Similarly, TBAH has been used to elicit a colorimetric and emission response in other organic molecules, leading to a visible color change and intense fluorescence, a phenomenon that can be harnessed for sensing applications. researchgate.net

The addition of TBAH can cause the emergence of new absorption bands at different wavelengths, corresponding to the deprotonated state of the molecule under investigation. For instance, adding TBAH to a tris-urea receptor resulted in the appearance of a new band at 474 nm, indicating deprotonation. researchgate.net The American Chemical Society also recognizes its suitability for use in ultraviolet spectrophotometry. acs.org

Key Applications in UV-Vis Spectroscopy:

ApplicationDescription
Deprotonation Studies Induces deprotonation of analytes, leading to measurable shifts in the UV-Vis absorption spectra. researchgate.net
Colorimetric Sensing Initiates chemical changes that produce a distinct color, enabling the detection of specific ions like hydroxide. researchgate.net
Fluorescence Activation Triggers fluorescent emission in certain molecules upon reaction, useful for developing sensitive detection methods. researchgate.net

Pretreatment Reagent in Gas Chromatography

In the field of gas chromatography (GC), this compound is frequently employed as a pretreatment reagent, particularly in a technique known as thermochemolysis or pyrolysis-GC. researchgate.netresearchgate.net This method allows for the rapid and direct analysis of complex samples, such as fatty acids and phenolic compounds in wood, by breaking them down into smaller, volatile derivatives suitable for GC analysis. researchgate.netresearchgate.net

When used in thermochemolysis-GC-MS, TBAH facilitates the analysis of total fatty acids in wood. At high temperatures, it acts as a strong base to hydrolyze and derivatize the fatty acids into their butyl ester forms, which are then readily analyzed by GC. researchgate.net This approach has been shown to be more efficient than conventional methods that require tedious pretreatments like solvent extraction and derivatization. researchgate.net The basicity of TBAH also helps to suppress the formation of interfering lignin (B12514952) fragments during pyrolysis. researchgate.net

Similarly, TBAH has been successfully applied to the direct determination of phenolic extractives in wood samples. The phenolic compounds are converted into their perbutyl derivatives, which can be separated and quantified by GC without the need for preliminary solvent extraction. researchgate.net

Comparison of Pretreatment Methods for Fatty Acid Analysis in Wood:

MethodReagentKey Advantage
Thermochemolysis This compound (TBAH)Rapid, direct analysis with higher yield and suppressed interference from lignin. researchgate.net
Conventional Method Not applicableInvolves multiple, time-consuming steps including solvent extraction, hydrolysis, and derivatization. researchgate.net

TBAH is also used in the determination of acidic substances like fatty acids and organic acids in fermentation broths prior to GC analysis. guidechem.com

Titrant for Acids in Nonaqueous Solutions

This compound is a widely used titrant for the determination of weak acids in nonaqueous solvents. acs.orgvsmu.bydigicollections.net Its solubility in organic media makes it a superior choice compared to inorganic bases like sodium hydroxide or potassium hydroxide for titrating organic acids that are insoluble in water. vsmu.bychemeurope.com The use of nonaqueous solvents enhances the acidic properties of very weak acids, allowing for sharp and clear titration endpoints that are often not achievable in aqueous solutions. acs.org

A variety of solvents can be used for these titrations, including pyridine, ethylenediamine (B42938), and isopropyl alcohol. acs.orgvsmu.by The choice of solvent is critical, as it can affect the strength of the acid and the solubility of the resulting salt. acs.org For instance, titrating p,p'-dihydroxydiphenylmethane in ethylenediamine with TBAH results in two distinct inflections because the salt formed after the first proton is titrated is insoluble in the solvent. acs.org

The method is applicable to a wide range of acidic compounds, including phenols, enols (like barbiturates), imides, sulfonamides, and various pharmaceutical substances. digicollections.netnih.gov Potentiometric endpoint determination is often preferred for accuracy, and the titration should be protected from atmospheric carbon dioxide, which can interfere with the analysis. vsmu.bydigicollections.net

Examples of Compounds Titrated with this compound:

Compound TypeExampleSolvent
Pharmaceuticals ChlorthalidonePyridine studylib.net
NiclosamideNot Specified studylib.net
Ampicillin, Amoxicillin, RifampinPyridine nih.gov
General Organic Acids Benzoic AcidDimethylformamide studylib.net
PhenolsEthylenediamine, Pyridine acs.org

The preparation of a nearly anhydrous TBAH solution, often in a solvent like isopropyl alcohol, is crucial for the successful titration of very weak acids, as water can diminish the sharpness of the titration curve. acs.org

Contributions to Green Chemistry and Sustainable Processes

Development of Environmentally Benign Reaction Media and Catalysis

Tetrabutylammonium (B224687) hydroxide (B78521) has emerged as a key player in the creation of greener reaction pathways and catalytic systems. Its utility spans from serving as a novel reaction medium to acting as a sustainable, metal-free catalyst, thereby facilitating cleaner and more efficient chemical transformations.

The efficient conversion of lignin (B12514952), a major component of lignocellulosic biomass, into valuable monomeric aromatic compounds is a primary focus of modern biorefining. acs.org Tetrabutylammonium hydroxide 30-hydrate (Bu₄NOH·30H₂O) has been identified as a novel and effective reaction medium for the selective degradation of various types of lignin. acs.org Research has demonstrated that heating lignin sources such as milled wood lignin, sodium lignosulfonate, soda lignin, and Japanese cedar wood flour in molten Bu₄NOH·30H₂O at 120°C results in considerable yields of low-molecular-weight (MW) compounds like vanillin, vanillic acid, and p-hydroxybenzaldehyde. acs.orgsci-hub.se

The effectiveness of Bu₄NOH·30H₂O is attributed not only to its strong alkalinity but also to the role of the tetrabutylammonium (Bu₄N⁺) cation, which enhances the selectivity of the degradation process. acs.orgsci-hub.se Comparative studies show that degradation in an aqueous sodium hydroxide (NaOH) solution with the same hydroxide ion concentration yields significantly lower amounts of these valuable products. acs.orgsci-hub.se This indicates that the Bu₄N⁺ cation plays a crucial role in facilitating the aerobic oxidation reactions involved in the depolymerization of lignin. acs.org

Table 1: Yields of Low-Molecular-Weight Products from Lignin Degradation in Different Media

Lignin Source Reaction Medium Total Yield (wt %)
Milled Wood Lignin Bu₄NOH·30H₂O 16.3
Sodium Lignosulfonate Bu₄NOH·30H₂O 6.5
Soda Lignin Bu₄NOH·30H₂O 6.7
Wood Flour Bu₄NOH·30H₂O 22.5
Milled Wood Lignin Aqueous NaOH Significantly lower

Data sourced from studies on lignin degradation. acs.orgsci-hub.se

In the realm of sustainable organic synthesis, this compound is utilized as an efficient and environmentally friendly catalyst. tandfonline.comtandfonline.com One notable application is in the hydrophosphonylation of aldehydes to produce α-hydroxyphosphonates, which are important compounds in the chemical industry. tandfonline.comtandfonline.com TBAH catalyzes the addition of phosphite (B83602) nucleophiles to a wide range of aromatic and heteroaromatic aldehydes under neat (solvent-free) conditions at room temperature. tandfonline.comtandfonline.com

This catalytic method aligns with green chemistry principles by offering several advantages over traditional protocols. It operates under mild reaction conditions, avoids the use of hazardous solvents, and does not require additional energy inputs like heating or microwave irradiation. tandfonline.comtandfonline.com The process provides good to excellent yields of the desired products and features a simple workup procedure. tandfonline.com Furthermore, the catalyst is low-cost, non-toxic, and can be recycled for several cycles without a significant loss of activity, making it a sustainable alternative for industrial applications. tandfonline.com

This compound also serves as a metal-free and halogen-free catalyst, addressing the environmental and toxicity concerns associated with heavy metal and halogenated catalysts. rsc.orgelsevierpure.com A significant example is its use in catalyzing the cycloaddition of carbon dioxide (CO₂) to epoxides to synthesize cyclic carbonates. rsc.org This reaction is a key process for CO₂ fixation and utilization.

Under solvent-free conditions, TBAH efficiently catalyzes this transformation. The reaction mechanism involves the conversion of TBAH into tetrabutylammonium bicarbonate (TBABC) upon exposure to CO₂. rsc.org This bicarbonate species is the catalytically active component. The tetrabutylammonium cation is believed to stabilize anionic transition states and intermediates through the formation of an anion-binding site, facilitating the ring-opening of the epoxide and its subsequent reaction with CO₂. rsc.org This catalytic system provides a green and promising pathway for the synthesis of valuable cyclic carbonates from an abundant greenhouse gas. rsc.orgresearchgate.net

Waste Valorization and Biorefinery Concepts

The application of this compound extends to waste valorization and biorefinery processes, where it is used to break down and process complex biomass into valuable chemical components. This approach supports the transition to a circular economy by transforming waste streams into renewable resources.

This compound is an effective agent for the pretreatment of lignocellulosic biomass, such as waste particleboard and agricultural residues like wheat straw, to produce platform chemicals. researchgate.netsigmaaldrich.com Pretreatment is a critical step to overcome the recalcitrance of the dense lignocellulosic structure, making the cellulose (B213188) more accessible for subsequent enzymatic hydrolysis into fermentable sugars like glucose. researchgate.netnih.gov

Optimized pretreatment conditions using TBAH solution have been shown to significantly increase glucose yields from the enzymatic hydrolysis of waste particleboard by over 34%. researchgate.net The mechanism involves the disruption of the biomass structure, partial removal of hemicellulose and lignin, and an increase in the crystallinity of the cellulose. researchgate.net This enhanced exposure of cellulose to enzymes improves the efficiency of the conversion process, providing a sustainable route to biofuels and bio-based chemicals from forestry solid wastes. researchgate.netmdpi.com

This compound has demonstrated a remarkable ability to dissolve highly cross-linked and recalcitrant protein-based waste biomass, such as waste human hair. researchgate.net As a hydrated ionic liquid, an aqueous solution of TBAH can completely solubilize human hair, which is primarily composed of the protein keratin (B1170402). researchgate.net This dissolution process allows for the subsequent isolation and recovery of valuable biopolymers, namely keratin and melanin (B1238610). researchgate.net

This process presents a biorefinery approach to managing a significant waste stream, transforming it into a source of valuable materials. researchgate.net Keratin has applications in biomaterials, while melanin is a pigment with various potential uses. The ability of TBAH to efficiently break down the complex structure of hair provides a sustainable method for waste valorization and the promotion of a circular economy. researchgate.net

Mechanistic Insights and Computational Studies of Tetrabutylammonium Hydroxide

Elucidation of Catalytic Mechanisms

The catalytic activity of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is intrinsically linked to the behavior of its constituent ions at phase interfaces, particularly the oil-water interface. Research indicates that both the tetrabutylammonium (TBA) cation and the hydroxide (OH⁻) anion are attracted to and adsorb at hydrophobic-water interfaces. mdpi.comnih.gov This phenomenon is driven by a Hamaker-like force that attracts ions with high dielectric decrements to the interface. mdpi.com

Experimental studies on emulsions of hydrophobic oils like hexadecane (B31444) have demonstrated that the adsorption of hydroxide ions can create a significant negative surface charge density, measured at approximately -5 to -6 µC/cm². mdpi.com This adsorption is remarkably efficient; second-harmonic generation spectroscopy has shown that hydroxide ion adsorption on a hexadecane surface is nearly saturated at a concentration as low as 1 mM. mdpi.com The free energy of this adsorption has been determined to be around -8.3 kcal/mol, which is equivalent to 14 k_B_T. mdpi.comnih.gov The TBA cation adsorbs preferentially over the hydroxide ion at the oil-water interface, a finding that aligns with theoretical models. mdpi.comnih.gov This specific binding of hydroxide ions to nonionic, hydrophobic surfaces is a counterintuitive but well-documented phenomenon that is fundamental to understanding its role in interfacial catalysis. rug.nlacs.org

ParameterValueSource
Adsorption Free Energy of OH⁻ -8.3 kcal/mol (14 k_B_T) mdpi.comnih.gov
Surface Charge Density ~ -5 to -6 µC/cm² mdpi.com
Dielectric Decrement (NaOH) 20 M⁻¹ mdpi.comnih.gov
Dielectric Decrement (TBABr) 26 M⁻¹ mdpi.comnih.gov

Tetrabutylammonium hydroxide is a classic phase-transfer catalyst, facilitating reactions between reactants located in separate immiscible phases (typically aqueous and organic). guidechem.comwikipedia.org The precise mechanism by which it achieves this transfer has been a subject of detailed study, with two primary models proposed: the hydroxide extraction mechanism and the interfacial mechanism.

The hydroxide extraction mechanism posits that the quaternary ammonium (B1175870) cation (Q⁺), in this case, tetrabutylammonium, pairs with the hydroxide ion (OH⁻) from the aqueous phase. This ion pair, Q⁺OH⁻, possesses sufficient lipophilicity to be extracted into the bulk organic phase. huji.ac.il Once in the organic medium, the poorly solvated and highly active "naked" hydroxide ion can act as a strong base, for instance, by deprotonating a substrate to initiate a reaction. Kinetic studies on the isomerization of allylbenzene (B44316) under PTC/OH⁻ conditions provide evidence consistent with this model. huji.ac.il The reaction rate's dependence on factors like catalyst structure, concentration, and aqueous hydroxide concentration supports the concept of hydroxide ion extraction into the organic phase as a key step. huji.ac.il

The interfacial mechanism suggests that the reaction is mediated at the interface between the aqueous and organic phases. nih.gov In this model, the organic substrate resides at or near the interface, where it is deprotonated by the hydroxide ion from the aqueous phase. The resulting organic anion then pairs with the tetrabutylammonium cation at the interface. This newly formed lipophilic ion pair, Q⁺S⁻, is subsequently transferred into the organic phase where the reaction proceeds. operachem.com This mechanism avoids the energetically demanding extraction of the highly hydrophilic hydroxide ion into a nonpolar organic solvent. huji.ac.iloperachem.com Studies on the phase behavior of tetrabutylammonium salts have indicated that catalytic activity is closely related to reactions occurring at the water-oil interface. nih.gov

A key aspect of the catalytic efficacy of the tetrabutylammonium (TBA) cation is its ability to stabilize anionic species, particularly transition states and intermediates formed during a reaction. rsc.org This stabilization lowers the activation energy of the reaction, thereby increasing its rate. Computational studies have revealed that in the TBA cation, the positive charge is not localized solely on the central nitrogen atom but is distributed across the hydrogen atoms of the butyl chains, especially those close to the nitrogen. rsc.org These positively charged hydrogen atoms create an effective anion-binding site. This site can engage with and stabilize various anionic species through electrostatic interactions, playing a crucial role in catalysis. rsc.org This is particularly important in reactions where a negative charge develops on a substrate as it progresses through the transition state towards an intermediate product.

In reactions involving carbon dioxide, this compound can be converted into a different catalytically active species. When TBAH is exposed to CO₂, it readily reacts to form tetrabutylammonium bicarbonate (TBABC). rsc.org This bicarbonate salt has been identified as the true catalytic species in certain reactions, such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates. rsc.org

Mechanistic studies, supported by experimental evidence and computational calculations, suggest a predominant pathway for this catalysis:

The bicarbonate ion (HCO₃⁻) from TBABC performs a nucleophilic attack on the less sterically hindered carbon atom of the epoxide ring.

This attack results in the opening of the epoxide ring to generate an alkoxide intermediate.

The alkoxide intermediate then adds to another molecule of CO₂ to form a carbonate ion.

Subsequent intramolecular cyclization of this carbonate species releases the cyclic carbonate product and regenerates the catalyst. rsc.org

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are crucial for understanding the detailed reaction pathways and mechanisms involving this compound. Research on the isomerization of allylbenzene catalyzed by TBAH in a toluene/aqueous NaOH system demonstrated that the reaction follows pseudo-first-order kinetics. huji.ac.il The rate of this reaction was shown to be dependent on several factors, including the stirring speed, catalyst concentration, and the concentration of the aqueous hydroxide solution, which provided insights into the mass transfer and extraction processes inherent in phase-transfer catalysis. huji.ac.il

In a different application, the kinetic hydrate (B1144303) inhibition (KHI) performance of TBAH on mixed methane (B114726) and carbon dioxide hydrate systems has been evaluated. nih.gov These studies show that TBAH can effectively delay the formation of gas hydrates, with its efficacy linked to the steric hindrance provided by the tetrabutylammonium cation. nih.gov The kinetics of CO₂ hydrate formation are also influenced by TBAH concentration; low concentrations can promote the kinetics, whereas higher concentrations may have an inhibitory effect on gas uptake. tandfonline.com These varied kinetic investigations highlight the compound's complex roles as both a reaction catalyst and a kinetic moderator in different chemical systems. researchgate.net

SystemReaction/ProcessKey Kinetic Findings
Allylbenzene Isomerization Isomerization in a Toluene/NaOH systemFollows pseudo-first-order kinetics; rate is dependent on stirring speed and catalyst/OH⁻ concentration. huji.ac.il
Mixed Gas Hydrates Kinetic Hydrate Inhibition (KHI)Delays hydrate formation due to steric hindrance; efficacy increases with alkyl chain length. nih.gov
CO₂ Hydrate Formation Formation KineticsExhibits a dual effect: low concentrations promote kinetics, while higher concentrations can be inhibitory. tandfonline.com

Application of Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of reactions catalyzed by this compound at a molecular level. DFT calculations allow researchers to map out potential energy profiles for various plausible reaction pathways, identify transition states, and calculate their corresponding energy barriers. rsc.org

For example, in the synthesis of cyclic carbonates from epoxides and CO₂, DFT calculations were successfully used to delineate the potential energy profiles for three different proposed pathways. rsc.org The calculations identified the pathway involving the bicarbonate ion attacking the epoxide as the lowest-energy route, which was in excellent agreement with experimental results. rsc.org DFT has also been employed to study the degradation mechanisms of tetraalkylammonium cations via attack by hydroxide anions. These studies explore competing pathways such as Hofmann elimination and SN2 attack, calculating the free energy barriers for each and providing insights into the stability of the cation under basic conditions. researchgate.net By calculating the energy barriers of rate-determining steps, DFT can predict which mechanistic pathway is most favorable, providing a theoretical foundation that complements and guides experimental work. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications

Integration in Advanced Microelectronic Chemical Processing

The role of organic hydroxides in microelectronics is expanding, particularly in the fabrication of integrated circuits. Research is underway to integrate Tetrabutylammonium (B224687) hydroxide (B78521) into advanced chemical processing steps. Electronic-grade TBAOH is being explored as a critical component in developing and cleaning applications during photolithography, analogous to the widely used tetramethylammonium (B1211777) hydroxide (TMAH). tsmc.com

Future research aims to optimize the purity of TBAOH solutions to meet the stringent standards of the semiconductor industry. The preparation of electronic-grade TBAOH involves minimizing metallic and halide impurities to prevent contamination of silicon wafers. researchgate.net A key research direction is the development of efficient purification methods, such as using ion-exchange resins and membrane electrolysis, to produce TBAOH with impurity levels in the parts-per-billion (ppb) range. researchgate.net

The table below summarizes the target purity levels for electronic-grade TBAOH based on current industry standards for similar processing chemicals.

Table 1: Target Impurity Levels for Electronic-Grade TBAOH This table is interactive. Click on the headers to sort.

Impurity Target Concentration (mg/kg or ppm) Analytical Method
Bromide (Br⁻) < 0.2 Ion Chromatography
Chloride (Cl⁻) < 1.0 Ion Chromatography

Further Development in Radiopharmaceutical Synthesis

The synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) often requires mild and efficient reaction conditions. TBAOH and its derivatives are being investigated to facilitate the introduction of radioisotopes into complex organic molecules. For instance, the fluoride (B91410) salt derived from TBAOH, tetrabutylammonium fluoride (TBATF), is used for nucleophilic fluorination reactions with Fluorine-18 (¹⁸F), a common PET isotope. researchgate.net

Future research is focused on expanding the utility of TBAOH as a base to promote the labeling of a wider range of precursors for PET imaging agents. This includes the synthesis of molecules for neurology, oncology, and cardiology. The development of automated synthesis modules that utilize TBAOH could streamline the production of these short-lived radiotracers, making them more accessible for clinical use. Research into the synthesis of ¹⁸F-labeled compounds like 2′-deoxy-[2′-¹⁸F]fluoro-5-methyl-1-α-D-arabinofuranosyluracil ([¹⁸F]FMAU) highlights the potential of using tetrabutylammonium salts in multi-step radiochemical syntheses, achieving radiochemical yields of 20-30%. researchgate.net

Design of Novel Catalytic Systems with Enhanced Specificity and Efficiency

Tetrabutylammonium hydroxide is a highly effective catalyst for a variety of organic reactions, including acylations, alkylations, and condensations. wikipedia.orglongdom.org Future research is directed towards designing novel catalytic systems that harness the unique properties of the tetrabutylammonium cation and the hydroxide anion to achieve higher levels of specificity and efficiency.

One emerging area is the use of TBAOH as a metal-free and halogen-free catalyst for environmentally benign processes, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. rsc.org Research efforts are focused on understanding the reaction mechanism to optimize catalyst performance. Studies combining experimental work with density functional theory (DFT) calculations are helping to elucidate the role of the tetrabutylammonium cation in stabilizing transition states. rsc.org

The development of heterogeneous catalysts incorporating the tetrabutylammonium moiety is another promising direction. Immobilizing the active species on a solid support could simplify catalyst separation and recycling, enhancing the sustainability of industrial processes.

Table 2: TBAOH as a Catalyst in Organic Synthesis This table is interactive. Click on the headers to sort.

Reaction Type Substrate Example Product Example Key Advantage
Acylation longdom.org Benzyl alcohol Benzyl acetate (B1210297) High yields (80-92%) under aqueous conditions
Hydration of Nitriles researchgate.net Benzonitrile Benzamide High chemoselectivity, transition-metal free

Expanding Applications in Biological and Biochemical Research

In biological and biochemical research, TBAOH is finding new applications due to its properties as a strong organic base that is compatible with many organic solvents. One area of development is its use in the solid-phase synthesis of RNA, where it can be employed for the protection of 2'-hydroxyl groups of ribonucleosides. merckmillipore.com

Further research is exploring its use as an ion-pairing agent in high-performance liquid chromatography (HPLC) for the analysis of organic acids and other biomolecules in complex matrices. merckmillipore.comlabmartgh.com Its ability to improve the extraction efficiency and chromatographic separation of these compounds is a significant advantage. merckmillipore.com Additionally, studies on the hydration structures of biological molecules, such as lactic acid, have utilized TBAOH to form ionic clathrate hydrates, providing insights into fundamental biochemical interactions. merckmillipore.com Future work may involve using TBAOH to probe the structure and function of other biomolecules and to develop new analytical methods for metabolomics and proteomics.

Computational Design and Optimization of this compound Mediated Processes

Computational chemistry is becoming an indispensable tool for designing and optimizing chemical processes. Future research will increasingly apply computational methods to understand and predict the behavior of TBAOH in various reaction environments. rsc.org

Density functional theory (DFT) calculations can be used to model reaction pathways, elucidate mechanisms, and predict the energetics of TBAOH-catalyzed reactions. rsc.org This information is crucial for optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and selectivity. For example, computational studies have been used to investigate the cycloaddition of CO₂ to epoxides catalyzed by TBAOH, identifying the lowest-energy reaction pathway. rsc.org

Furthermore, molecular dynamics (MD) simulations can be employed to study the role of TBAOH as a phase-transfer catalyst, modeling its behavior at the interface of immiscible liquids. These computational approaches will accelerate the design of more efficient and selective catalytic systems and facilitate the development of novel applications for this compound. rsc.org

Q & A

Q. What are the standard methods for preparing and standardizing TBAH solutions in non-aqueous solvents?

TBAH is typically prepared via metathesis of tetrabutylammonium iodide with silver oxide in anhydrous methanol, followed by filtration and dilution with toluene or methanol. Standardization involves titration against benzoic acid in dimethylformamide (DMF) or acetone using thymol blue as an indicator. The equivalence point is determined by a color change to blue, with corrections for blank titrations. The molarity is calculated as BR×12.21g/mol\text{BR} \times 12.21 \, \text{g/mol}, where BR is the burette reading. Solutions must be protected from atmospheric CO2_2 to avoid carbonate formation .

Q. How does TBAH’s solubility in organic solvents enhance its utility in organic synthesis compared to inorganic bases?

TBAH’s tetrabutylammonium cation increases solubility in organic media (e.g., toluene, DMF), enabling homogeneous reaction conditions for deprotonation, saponification, or phase-transfer catalysis. Unlike NaOH/KOH, which form emulsions or precipitates, TBAH maintains a single-phase system, improving reaction efficiency and reproducibility. This property is critical for reactions requiring anhydrous conditions, such as esterifications or Grignard reagent stabilization .

Q. What precautions are necessary for handling and storing TBAH solutions?

TBAH solutions (40% in water) are highly corrosive (H314 hazard code) and require PPE (gloves, goggles). Storage must avoid CO2_2 absorption (use inert gas purging) and moisture. Solutions in methanol or isopropyl alcohol should be kept at 2–8°C and replaced after 60 days due to decomposition risks. Compatibility checks with reaction solvents (e.g., avoiding strong acids/oxidizers) are essential to prevent hazardous reactions .

Advanced Research Questions

Q. How can TBAH optimize fluoride-free ring-closure reactions in heterocyclic synthesis?

In 1,2,4-oxadiazole synthesis, TBAH triggers cyclization of O-acylamidoximes at 80–100°C in DMF. The base deprotonates intermediates, facilitating nucleophilic attack without requiring fluoride catalysts. Reaction efficiency (>90% yield) depends on maintaining a 1:1.5 substrate-to-TBAH ratio and anhydrous conditions. Kinetic studies show pseudo-first-order behavior, with rate constants increasing linearly with TBAH concentration .

Q. What mechanistic insights explain TBAH’s role as a phase-transfer catalyst in transesterification kinetics?

In glycerol phosphatidylcholine synthesis, TBAH follows the Starks extraction model: the hydroxide ion extracts reactants into the organic phase, lowering activation energy (e.g., 32.0 kJ/mol for TBAH vs. 30.5 kJ/mol for choline hydroxide). Pseudo-first-order kinetics are observed, with rate dependence on substrate concentration and catalyst loading. Second-order kinetic models align with experimental data, validated via HPLC monitoring of reaction progress .

Q. How does TBAH influence delignification efficiency in biomass pretreatment?

TBAH-water mixtures (53.5–56.5% TBAH) selectively dissolve lignin from lignocellulosic biomass at 90°C. The process follows a 3:1 water-to-TBAH ratio, achieving >85% delignification in 6 hours. Cellulose retention (>90%) and silica removal are pH-dependent, requiring precise control (pH 12–13). FTIR and NMR analyses confirm lignin depolymerization via β-O-4 bond cleavage, with TBAH acting as both base and solvent .

Q. What are the best practices for validating TBAH solution purity in USP-compliant research?

USP standards require TBAH solutions (0.4 M aqueous or 1.0 M in methanol) to be tested via potentiometric titration using benzoic acid in acetone. Acceptance criteria include ≤0.5% residual iodide (detected via silver nitrate turbidity) and ≥98.0% assay purity. Solutions must meet specifications for refractive index (n20^{20}/D = 1.405) and density (0.99 g/mL) .

Methodological Considerations Table

ApplicationKey ParametersAnalytical ValidationReferences
Standardization Benzoic acid titration in DMF/acetone, CO2_2-free environmentPotentiometric endpoint, blank correction
Phase-Transfer Catalysis Substrate:TBAH ratio (1:1.5), 60–80°CHPLC kinetics, activation energy calculation
Delignification 3:1 H2_2O:TBAH, 90°C, 6 hoursFTIR (lignin content), gravimetric cellulose retention

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.